molecular formula C12H11ClO4 B2709279 Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate CAS No. 924839-20-3

Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate

Cat. No.: B2709279
CAS No.: 924839-20-3
M. Wt: 254.67
InChI Key: BFXNGDOFLNDURL-UHFFFAOYSA-N
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Description

Methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is a chemical compound belonging to the class of isochromenes Isochromenes are heterocyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: Similar in structure but contains a sulfur atom instead of oxygen.

    Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate: Contains a thiophene ring fused to the pyran ring.

Uniqueness

Methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is unique due to the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 7-chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO4/c1-12(11(15)16-2)6-7-3-4-8(13)5-9(7)10(14)17-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXNGDOFLNDURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)Cl)C(=O)O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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